molecular formula C16H10Cl3FN4OS B2839338 2-chloro-N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide CAS No. 391887-07-3

2-chloro-N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide

Cat. No.: B2839338
CAS No.: 391887-07-3
M. Wt: 431.69
InChI Key: URTMNSKMHWGXQO-UHFFFAOYSA-N
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Description

2-chloro-N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, multiple halogen substitutions, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide typically involves multiple steps:

    Formation of the Triazole Ring:

    Attachment of the Benzamide Group: The benzamide moiety is introduced through an amidation reaction, where the triazole intermediate reacts with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Final Assembly: The final compound is obtained by coupling the triazole intermediate with the benzamide derivative under controlled conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s potential as an enzyme inhibitor or receptor modulator is of interest. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine

The compound may have potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific biological targets could lead to the discovery of treatments for various diseases.

Industry

In the industrial sector, the compound can be used in the development of agrochemicals, such as pesticides or herbicides, due to its potential bioactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and halogen substitutions play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-(3,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide: Similar structure but with an oxo group instead of a thioxo group.

    2-chloro-N-(4-(3,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide: Similar structure but with a methyl group instead of a thioxo group.

Uniqueness

The presence of the thioxo group in 2-chloro-N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide distinguishes it from other similar compounds. This group can significantly influence the compound’s reactivity and biological activity, making it unique in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3FN4OS/c17-9-5-4-8(6-11(9)19)24-13(22-23-16(24)26)7-21-15(25)14-10(18)2-1-3-12(14)20/h1-6H,7H2,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTMNSKMHWGXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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